N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a core unit in many drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . Benzothiophene is another heterocyclic compound that forms part of the structure of your compound .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate can give oxobutanamide derivatives .Chemical Reactions Analysis
The reactivity of 4,5,6,7-tetrahydro-1-benzothiophene derivatives towards some chemical reagents has been studied to afford new heterocyclic derivatives .Scientific Research Applications
- Application : Researchers have synthesized and evaluated quinoxaline-derivatives of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as TGF-β type I receptor kinase inhibitors . These compounds show promising inhibitory activity against TGF-β signaling pathways, making them potential candidates for cancer treatment.
- Application : Propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole have been studied as inhibitors of mild steel corrosion in hydrochloric acid . These compounds demonstrate protective effects against metal corrosion, which is valuable for material science and engineering.
- Application : Substituted quinoxaline derivatives have been explored as c-MET kinase inhibitors . These compounds may have potential in cancer therapy by targeting aberrant c-MET signaling.
- Application : Researchers have utilized quinoxaline scaffolds for designing bioactive compounds . These applications span antimicrobial, antioxidant, and anti-inflammatory activities, making quinoxalines valuable in drug discovery.
- Application : Computational studies and ADMET predictions have been used to optimize active quinoxaline derivatives . Understanding their pharmacokinetic behavior aids in drug development.
- Application : Molecular docking studies have revealed the binding interactions of synthesized quinoxaline derivatives with their target receptors . These insights guide further optimization and lead discovery.
TGF-β Type I Receptor Kinase Inhibition
Corrosion Inhibition
c-MET Kinase Inhibition
Biological and Physicochemical Activities
Drug Design and Optimization
Binding Mechanism Studies
Mechanism of Action
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of cellular functions, including cell proliferation, differentiation, adhesion, migration, and apoptosis .
Pharmacokinetics
A molecular docking study performed on some quinoxaline derivatives showed good binding interactions , which could suggest favorable pharmacokinetic properties.
Future Directions
properties
IUPAC Name |
N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(13-10-22-16-4-2-1-3-12(13)16)20-11-5-6-14-15(9-11)19-8-7-18-14/h5-10H,1-4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSIBVOPKUNNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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